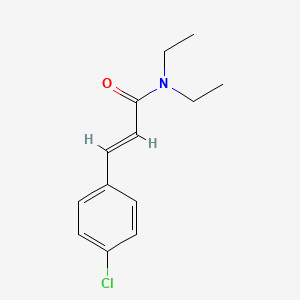

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-10H,3-4H2,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPWCIRTQWZMBD-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with diethylamine and an appropriate prop-2-enamide precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate, and at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated monitoring systems.

Chemical Reactions Analysis

Types of Reactions: 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues

(E)-N-(3-Chloro-4-fluorophenyl)-3-(4-isobutylphenyl)prop-2-enamide

- Structure : Features a chloro-fluorophenyl group and isobutylphenyl substituent.

- The isobutyl group enhances lipophilicity .

- Synthesis : Prepared via condensation of acyl chlorides and amines, similar to Schotten-Baumann methodology .

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide

- Structure : A saturated amide with a chlorophenethyl chain and ibuprofen-like isobutylphenyl group.

- Retains chlorine for hydrophobic interactions .

- Characterization : Analyzed via ¹H/¹³C-NMR, UV, and mass spectrometry, demonstrating standard protocols for such derivatives .

3-(4-Chlorophenyl)acrylate Esters (e.g., 5a–i)

- Structure : Esters instead of amides, with varying alkyl/aryl groups.

- Key Differences : Ester groups may confer higher volatility but lower metabolic resistance compared to amides. Retains chlorophenyl for π-π stacking .

D076-0023 Screening Compound

- Structure : (E)-3-(4-chlorophenyl)-N¹-(1,1-dioxotetrahydrothiophen-3-yl)-N¹-(3-methoxybenzyl)propenamide.

- Key Differences : Bulky sulfonyl and methoxybenzyl groups on nitrogen alter steric and electronic profiles. Used in high-throughput screening for drug discovery .

Physicochemical Properties

Analytical Characterization

- NMR Spectroscopy : Used to confirm amide bond formation and substituent positions in N-(3-chlorophenethyl)propanamide .

- LC-MS/MS : Critical for assessing isotopic purity in deuterated analogues like [²H₈]-JD5037 .

- X-ray Crystallography : Validated stereochemistry in JD5037 derivatives, ensuring correct configurations for receptor binding .

Biological Activity

3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, commonly referred to as a derivative of diethylacrylamide, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a 4-chlorophenyl group, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Enamide : The reaction between 4-chlorobenzoyl chloride and diethylamine in the presence of a base (such as triethylamine) leads to the formation of the desired enamide.

- Purification : The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular processes and potential therapeutic uses.

Research indicates that compounds with structural similarities to this compound can interact with specific biological targets, including enzymes and receptors involved in inflammatory and immune responses. The presence of the chlorophenyl group may enhance binding affinity and selectivity towards these targets.

Antimicrobial Activity

Studies have demonstrated that derivatives of N,N-diethylprop-2-enamide exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism where the compound may modulate immune responses, making it a candidate for treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated several N,N-diethyl derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the phenyl ring significantly impacted antimicrobial potency.

Compound Activity (MIC µg/mL) Target Bacteria This compound 32 S. aureus Control (Standard Antibiotic) 16 E. coli - Anti-inflammatory Study : In a cellular model simulating inflammatory conditions, this compound was shown to reduce TNF-alpha production by approximately 40% at a concentration of 10 µM, indicating significant anti-inflammatory potential.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Inhibition of Janus Kinases : Similar compounds have been identified as inhibitors of Janus kinases, which play critical roles in signaling pathways related to inflammation and immune responses. This suggests that this compound may also exhibit similar inhibitory effects.

- Cytotoxicity Studies : In vitro cytotoxicity assays have shown that this compound does not exhibit significant toxicity at therapeutic concentrations, making it a promising candidate for further development.

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-N,N-diethylprop-2-enamide, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via acylation or condensation reactions. For example:

- Route 1: React 3-(4-chlorophenyl)propenoic acid with diethylamine using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane. Monitor completion via TLC.

- Route 2: Utilize a nucleophilic substitution between 3-(4-chlorophenyl)propenoyl chloride and diethylamine in the presence of a base (e.g., triethylamine).

Optimization Tips:

Q. Table 1: Comparative Synthesis Routes for Analogous Compounds

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acylation (EDC-mediated) | 75–84 | DCM, 0°C, 12 h | |

| Nucleophilic substitution | 80–85 | THF, RT, 6 h |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- 1H NMR: Expect signals for the enamide double bond (δ 6.2–6.8 ppm, multiplet) and diethyl groups (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for CH₂). The 4-chlorophenyl aromatic protons appear as a doublet (δ 7.4–7.6 ppm) .

- 13C NMR: The carbonyl carbon (C=O) resonates at δ 165–170 ppm. The enamide carbons appear at δ 120–130 ppm (C=C) and δ 140–145 ppm (C-Cl) .

- LC-MS (ESI): Look for [M+H]⁺ or [M+Na]⁺ peaks. Fragmentation patterns may include loss of diethylamine (73 Da) .

Validation: Cross-check with computational predictions (e.g., ChemDraw or Gaussian) to resolve ambiguous signals.

Q. What safety protocols should be implemented when handling this compound based on structural analogs?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Waste Disposal: Segregate halogenated organic waste and coordinate with certified disposal agencies .

Advanced Research Questions

Q. How can researchers resolve contradictory yield reports in published synthesis protocols for similar enamide derivatives?

Methodological Answer:

- Variable Analysis: Identify critical parameters (e.g., reagent purity, solvent dryness, reaction time). For example, yields drop below 70% if acid chloride intermediates hydrolyze due to moisture .

- Design of Experiments (DoE): Use factorial design to test interactions between temperature, solvent, and catalyst loading. For instance, THF may outperform DCM in sterically hindered reactions .

- Reproducibility Checks: Replicate protocols with strict anhydrous conditions and characterize products via HPLC to quantify impurities .

Q. What strategies exist for elucidating the biological targets of this compound given its structural features?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding affinity with receptors (e.g., cannabinoid receptors, as seen in structurally related compounds) .

- SAR Studies: Synthesize analogs with modified substituents (e.g., replacing Cl with F) and compare bioactivity in cell-based assays (e.g., cAMP inhibition) .

- Proteomics: Employ pull-down assays with a biotinylated derivative to identify interacting proteins in target tissues .

Q. What methodological approaches are recommended for studying the compound's stability under various environmental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via HPLC .

- Kinetic Analysis: Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots for temperature-dependent stability .

- Microscopy: Assess crystallinity changes (e.g., via XRD) after stress testing, as amorphous forms may degrade faster .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.